![molecular formula C12H19N B14698526 (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile CAS No. 23985-17-3](/img/structure/B14698526.png)
(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,7,7-Trimethylbicyclo[221]heptan-2-yl)acetonitrile is an organic compound characterized by its bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile typically involves the reaction of camphene with acetonitrile under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets industrial standards.
化学反应分析
Types of Reactions: (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions may yield different derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction can yield alcohols or other derivatives.
科学研究应用
(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms.
相似化合物的比较
Camphor: Shares a similar bicyclic structure but differs in functional groups.
Borneol: Another bicyclic compound with different chemical properties.
Isoborneol: Similar to borneol but with distinct stereochemistry.
Uniqueness: (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile is unique due to its specific functional group (acetonitrile) attached to the bicyclic structure, which imparts distinct chemical and physical properties compared to its analogs.
This comprehensive overview highlights the significance of (1,7,7-Trimethylbicyclo[221]heptan-2-yl)acetonitrile in various scientific and industrial contexts
属性
CAS 编号 |
23985-17-3 |
|---|---|
分子式 |
C12H19N |
分子量 |
177.29 g/mol |
IUPAC 名称 |
2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetonitrile |
InChI |
InChI=1S/C12H19N/c1-11(2)9-4-6-12(11,3)10(8-9)5-7-13/h9-10H,4-6,8H2,1-3H3 |
InChI 键 |
YKNPYYMAHGJYLF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C(C2)CC#N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



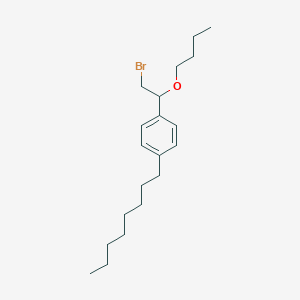
![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)
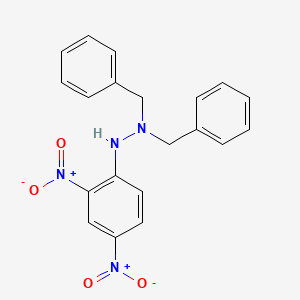
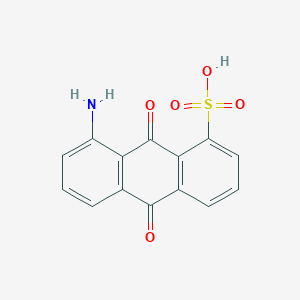
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)
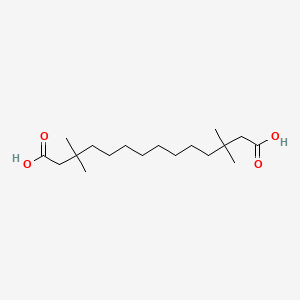
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
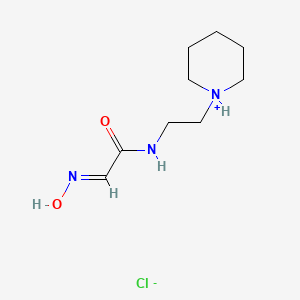
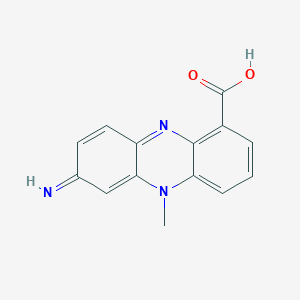
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
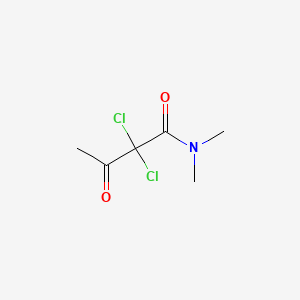
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
